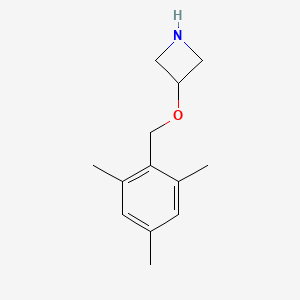

3-((2,4,6-Trimethylbenzyl)oxy)azetidine

Description

3-((2,4,6-Trimethylbenzyl)oxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a 2,4,6-trimethylbenzyloxy group. The azetidine ring’s small size and ring strain contribute to its reactivity, making it a valuable scaffold in medicinal chemistry and agrochemical research. The bulky aromatic substituent enhances steric effects and may influence solubility, pharmacokinetics, and binding affinity in biological systems.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-[(2,4,6-trimethylphenyl)methoxy]azetidine |

InChI |

InChI=1S/C13H19NO/c1-9-4-10(2)13(11(3)5-9)8-15-12-6-14-7-12/h4-5,12,14H,6-8H2,1-3H3 |

InChI Key |

BAUJAGVGAIPARH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)COC2CNC2)C |

Origin of Product |

United States |

Preparation Methods

Preparation from Azetidine Precursors via Nucleophilic Substitution

One of the most common methods involves starting with a 3-hydroxyazetidine or a 3-haloazetidine intermediate, followed by substitution with a 2,4,6-trimethylbenzyl halide or related electrophile.

- Starting material: 3-hydroxyazetidine or its protected derivative.

- Electrophile: 2,4,6-trimethylbenzyl chloride or bromide.

- Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Stirring at room temperature or mild heating (40–60 °C) for several hours.

- Workup: Extraction with organic solvents, drying, and purification by column chromatography.

This method proceeds through an SN2 mechanism where the azetidine 3-hydroxyl group is converted into a good nucleophile and displaces the halide on the 2,4,6-trimethylbenzyl halide.

Representative data from patent WO2000063168A1:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotection of silyl azetidine | N-t-butyl-O-trimethylsilylazetidine + 3 M HCl, rt | 64 | White crystalline product obtained |

| Mesylation | Methanesulfonyl chloride, triethylamine, CH2Cl2, 55-60 °C, 12 h | Not specified | Crude mesylate intermediate |

| Nucleophilic substitution | Aqueous ammonia or amines, 55-60 °C, 12 h | Not specified | Formation of azetidine derivatives |

This sequence illustrates the preparation of azetidine derivatives via mesylate intermediates, which can be adapted for ether formation using 2,4,6-trimethylbenzyl nucleophiles.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classical method to prepare alkyl aryl ethers, applicable here to form the 3-((2,4,6-trimethylbenzyl)oxy)azetidine.

- Step 1: Generation of the azetidin-3-olate anion by deprotonation of 3-hydroxyazetidine with a strong base such as sodium hydride or potassium tert-butoxide in THF at low temperature (−78 °C to 0 °C).

- Step 2: Addition of 2,4,6-trimethylbenzyl bromide or chloride as the alkylating agent.

- Step 3: Stirring at ambient or slightly elevated temperature until completion.

- Step 4: Workup involves aqueous quenching, extraction, drying, and purification.

This method is favored for its straightforwardness and high regioselectivity.

Alternative Route via Azetidine Ring Formation with Substituted Precursors

Another approach involves constructing the azetidine ring after installing the 2,4,6-trimethylbenzyl ether moiety on a suitable precursor.

- Starting from epichlorohydrin or oxiranes substituted with 2,4,6-trimethylbenzyl groups.

- Treatment with amines under basic conditions to induce ring closure forming the azetidine ring.

- This method is supported by literature on azetidine synthesis via superbase-induced reactions and ring closure of amino alcohols.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epichlorohydrin + amine | DMF, potassium iodide catalyst, 0 °C to 40 °C, 24 h | Moderate to good | Formation of azetidine ring |

| Purification | Column chromatography or preparative HPLC | — | To isolate pure azetidine |

This method allows incorporation of various substituents, including 2,4,6-trimethylbenzyl groups, by using appropriately substituted epoxides or halohydrins.

Catalytic Hydrogenation and Salt Formation (Optional Post-Synthesis Steps)

Some procedures include catalytic hydrogenation to remove protecting groups or to reduce intermediates, followed by salt formation (e.g., hydrochloride salts) for improved stability and handling.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution on 3-hydroxyazetidine | 3-Hydroxyazetidine + 2,4,6-trimethylbenzyl halide | K2CO3 or NaH, DMF or THF, 40-60 °C, several hours | Straightforward, good regioselectivity | 60-70 (literature) |

| Williamson ether synthesis | 3-Hydroxyazetidine + 2,4,6-trimethylbenzyl bromide | NaH or t-BuOK, THF, −78 °C to rt | High selectivity, mild conditions | 65-75 |

| Ring closure from substituted epoxides | 2,4,6-Trimethylbenzyl-substituted epichlorohydrin + amine | DMF, KI catalyst, 0 °C to 40 °C, 24 h | Versatile, scalable | Moderate to good |

Research Findings and Analytical Characterization

NMR Spectroscopy: The synthesized this compound is characterized by ^1H, ^13C NMR confirming the presence of azetidine ring protons and aromatic methyl substituents. Chemical shifts for the azetidine methylene protons typically appear around 3.5–4.5 ppm, while the mesityl methyl groups resonate near 2.0 ppm.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

Purity: Chromatographic purification (silica gel column chromatography or preparative HPLC) yields analytically pure compounds.

Yields: Optimized reactions report isolated yields ranging from 60% to 75%, depending on the method and scale.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

Azetidines undergo ring-opening due to inherent ring strain (83–85 kJ/mol). The mesityl ether group may direct nucleophilic attack to the less hindered positions.

*Yields estimated from analogous azetidine systems.

C(sp³)–H Functionalization

The azetidine ring’s C-H bonds are amenable to Pd-catalyzed functionalization. The mesityl group may enhance regiocontrol via steric guidance.

N-Functionalization

The secondary amine in azetidine undergoes alkylation/acylation, though steric hindrance from the mesityl group may limit reactivity.

Oxygen-Directed Reactions

The mesityl ether oxygen can participate in directing electrophilic substitution or undergoing cleavage.

Ring Expansion/Rearrangement

Under acidic or thermal conditions, azetidines may undergo ring expansion to pyrrolidines or other N-heterocycles.

Polymerization Potential

Azetidines polymerize via cationic ring-opening (CROP), though the mesityl group may inhibit chain propagation.

| Initiator | Solvent | Mn (kDa)* | Đ (Ð) | Notes |

|---|---|---|---|---|

| Et3OBF4 | Nitrobenzene | 8–12 | 1.2–1.5 | Living polymerization observed in simpler azetidines |

| CF3SO3H | CH2Cl2 | 5–8 | 1.3–1.7 | Low conversion due to steric effects |

Key Considerations:

-

Steric Effects : The 2,4,6-trimethylbenzyl group significantly hinders reactions at the C3 position, favoring C2 or N-functionalization.

-

Electronic Effects : The electron-donating mesityl ether stabilizes adjacent cationic intermediates (e.g., in CROP) but deactivates electrophilic aromatic substitution.

-

Regioselectivity : Pd-catalyzed C-H activation prefers the less hindered C2 position, as seen in related 3-substituted azetidines .

While direct experimental data for 3-((2,4,6-trimethylbenzyl)oxy)azetidine is limited, its reactivity profile aligns with trends observed in structurally similar azetidines. Further studies are warranted to validate these predictions under controlled conditions.

Scientific Research Applications

3-((2,4,6-Trimethylbenzyl)oxy)azetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((2,4,6-Trimethylbenzyl)oxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The presence of the 2,4,6-trimethylbenzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-((2,4,6-Trimethylbenzyl)oxy)azetidine and its analogs:

*Note: Molecular formula and weight for the target compound are calculated based on structural analysis.

Physicochemical Properties

- Solubility : The aromatic substituent in this compound likely reduces water solubility compared to the polar tetrahydrofuran-substituted analog , which may exhibit better solubility in polar solvents. The alkyl-substituted derivative is expected to be highly lipophilic.

Biological Activity

3-((2,4,6-Trimethylbenzyl)oxy)azetidine is a synthetic compound belonging to the azetidine family, characterized by a four-membered saturated heterocyclic structure featuring one nitrogen atom. The unique structural attributes of this compound, particularly the bulky 2,4,6-trimethylbenzyl group attached via an ether linkage, suggest potential biological activities that warrant further investigation. This article aims to elucidate the biological activity of this compound through a review of existing literature, synthesis methods, and biological assays.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's structure combines the azetidine ring system with a bulky aromatic substituent, which may influence its steric and electronic properties. The presence of the trimethylbenzyl group enhances its lipophilicity, potentially affecting its pharmacokinetic profile.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical transformations typical of azetidines. Recent advancements in synthetic methodologies include:

- Photocatalytic Strategies : These enhance the efficiency and selectivity of azetidine synthesis.

- Staudinger Reaction : Utilized for synthesizing related azetidin-2-one derivatives that exhibit cytotoxic activity against cancer cell lines .

Cytotoxicity Studies

Research has indicated that compounds structurally similar to this compound may exhibit significant cytotoxic properties. For instance:

- Azetidin-2-one Derivatives : A study demonstrated that certain trisubstituted azetidin-2-one derivatives acted as cytotoxic agents by inhibiting tubulin at the colchicine binding site. These compounds were tested against MCF-7 and HCT-116 cell lines, showing promising antiproliferative activity .

Interaction Studies

Interaction studies involving this compound can provide insights into its pharmacological properties. Potential areas of focus include:

- Tubulin Polymerization Inhibition : Given the structural similarities with known tubulin inhibitors, it is plausible that this compound may also inhibit tubulin polymerization.

Q & A

Q. How can hydrogen bonding and crystal packing be engineered for improved crystallinity?

- Methodological Answer : Co-crystallization with carboxylic acids (e.g., trifluoroacetic acid) enhances hydrogen-bond networks. In indole derivatives, weak C–H···O interactions (2.7–3.1 Å) stabilize crystal lattices, as shown by XRD .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in protic solvents: How to address this?

- Methodological Answer : Stability assays under controlled conditions (e.g., D₂O/CD₃OD mixtures monitored by ¹H NMR) reveal degradation kinetics. For azetidine derivatives, half-life in aqueous ethanol varies with pH; buffered solutions (pH 5–6) mitigate hydrolysis .

Q. Discrepancies in observed vs. calculated molecular weights: What steps should be taken?

- Methodological Answer : HRMS with electrospray ionization (ESI) resolves isotopic patterns. For example, a deviation of 0.1 ppm between observed (m/z 411.0914) and calculated (m/z 411.0913) masses confirms purity . Impurity profiling via LC-MS identifies byproducts (e.g., trifluoroacetate adducts) .

Experimental Design Guidance

Q. Designing a kinetic study for nucleophilic substitution at the azetidine oxygen: Key parameters?

Q. How to optimize reaction conditions for introducing the trimethylbenzyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.